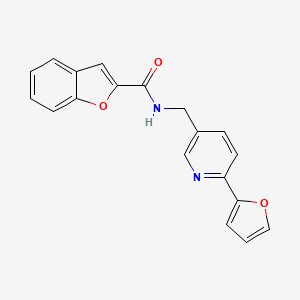N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide
CAS No.: 2034434-17-6
Cat. No.: VC4180677
Molecular Formula: C19H14N2O3
Molecular Weight: 318.332
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034434-17-6 |
|---|---|
| Molecular Formula | C19H14N2O3 |
| Molecular Weight | 318.332 |
| IUPAC Name | N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C19H14N2O3/c22-19(18-10-14-4-1-2-5-16(14)24-18)21-12-13-7-8-15(20-11-13)17-6-3-9-23-17/h1-11H,12H2,(H,21,22) |
| Standard InChI Key | AUEBVKOEMCPYJB-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CN=C(C=C3)C4=CC=CO4 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
N-((6-(Furan-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide (CAS: 2034434-17-6) possesses the molecular formula C₁₉H₁₄N₂O₃ and a molecular weight of 318.33 g/mol . Its structure comprises three heterocyclic systems:
-
A benzofuran ring (fused benzene and furan) at the carboxamide position.
-
A pyridine ring substituted with a furan-2-yl group at the 6-position.
-
An N-methyl linkage bridging the pyridine and benzofuran moieties .
The compound’s IUPAC name is N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-1-benzofuran-2-carboxamide, and its SMILES string is O=C(NCc1ccc(-c2ccco2)nc1)c1cc2ccccc2o1 .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2034434-17-6 | |
| Molecular Formula | C₁₉H₁₄N₂O₃ | |
| Molecular Weight | 318.33 g/mol | |
| IUPAC Name | N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-1-benzofuran-2-carboxamide |
Isomeric Considerations
A structurally similar isomer, N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide (CAS: 2034536-18-8), shares the same molecular formula but differs in the substitution position of the furan group on the pyridine ring . This positional isomerism may influence biological activity, though comparative studies remain limited.
Synthesis Pathways
General Synthetic Strategy
The synthesis of N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide involves multi-step reactions:
-
Benzofuran-2-carboxylic Acid Preparation: Salicylaldehyde derivatives undergo condensation with ethyl bromoacetate to form benzofuran-2-carboxylates, followed by hydrolysis to the carboxylic acid .
-
Amidation: The carboxylic acid reacts with 3- or 4-picolylamine via coupling agents (e.g., DCC, EDC) to yield N-(pyridinylmethyl)benzofuran-2-carboxamide intermediates .
-
Furan Substitution: A Suzuki-Miyaura coupling introduces the furan-2-yl group to the pyridine ring using a palladium catalyst and furan-2-boronic acid .
Optimization Challenges
Key challenges include:
-
Regioselectivity: Ensuring furan substitution at the pyridine’s 6-position requires careful control of reaction conditions .
-
Yield Improvement: Multi-step syntheses often suffer from low cumulative yields; recent advances in catalytic systems aim to address this.
Physicochemical and ADMET Profiles
Solubility and Lipophilicity
Experimental solubility data remain unreported, but computational predictions (e.g., SwissADME) suggest moderate lipophilicity (LogP: 3.1±0.2), favoring blood-brain barrier penetration. The compound’s polar surface area (PSA: 75 Ų) indicates potential oral bioavailability.
Metabolic Stability
In vitro microsomal studies of analogs show moderate hepatic clearance (t₁/₂: 45 min in human liver microsomes), primarily via CYP3A4-mediated oxidation. The furan ring may pose a risk of metabolic activation to reactive intermediates, necessitating further toxicological evaluation.
Future Research Directions
Structure-Activity Relationship (SAR) Studies
Systematic modifications to the benzofuran, pyridine, and furan subunits could optimize potency and selectivity. For example:
-
Replacing the furan with thiophene to enhance metabolic stability.
-
Introducing electron-withdrawing groups on the benzofuran ring to improve AChE affinity .
Preclinical Development
Prioritize in vivo pharmacokinetics and toxicity profiling in rodent models. Key metrics include oral bioavailability, brain penetration, and off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume